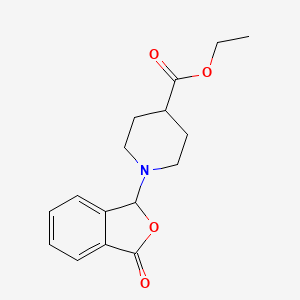

Ethyl 1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperidine-4-carboxylate

Description

Properties

Molecular Formula |

C16H19NO4 |

|---|---|

Molecular Weight |

289.33 g/mol |

IUPAC Name |

ethyl 1-(3-oxo-1H-2-benzofuran-1-yl)piperidine-4-carboxylate |

InChI |

InChI=1S/C16H19NO4/c1-2-20-15(18)11-7-9-17(10-8-11)14-12-5-3-4-6-13(12)16(19)21-14/h3-6,11,14H,2,7-10H2,1H3 |

InChI Key |

LWFKXGVOEROFKL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2C3=CC=CC=C3C(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Alkylation and Esterification of Piperidine Derivatives

The piperidine-4-carboxylate backbone is typically synthesized via N-alkylation of piperidine precursors. Ethyl 4-oxopiperidine-3-carboxylate derivatives, such as ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, are prepared by reacting piperidone hydrochlorides with ethyl chloroformate in the presence of sodium methoxide. For example, heating ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (50.0 g, 0.168 mol) with formamidine acetate (16.2 g, 0.201 mol) and sodium methoxide (190 mL of 4.37 M) in methanol at 85°C for 16 hours yields 61.4% of cyclized piperidine intermediates. This method emphasizes the role of basic conditions in facilitating intramolecular cyclization.

Deprotection and Functionalization

Synthesis of 3-Oxo-1,3-Dihydro-2-Benzofuran

Palladium-Catalyzed Cyclization

The benzofuran ring is constructed via palladium-mediated intramolecular cyclization. Aryl boronic acids (e.g., 2-formylphenyl boronic acid) react with 2-(2-formylphenoxy)acetonitriles under Pd(OAc)₂ (30 mol%) and 1,10-phenanthroline (30 mol%) in toluene at 90°C to form 3-oxo-1,3-dihydro-2-benzofuran derivatives in 58–94% yields. This method leverages transmetalation and aldol condensation to annulate the furan ring (Scheme 1).

Scheme 1 : Pd-Catalyzed Benzofuran Synthesis

Copper-Cocatalyzed Coupling

Alternative routes employ CuI as a cocatalyst with Pd(PPh₃)₂Cl₂ in triethylamine, enabling the coupling of iodophenols with propargyl alcohols. For example, 2-iodophenol and 3-butyn-1-ol react at 100°C to yield 3-oxo-1,3-dihydro-2-benzofuran in 84–91% yields. This method is particularly effective for introducing electron-withdrawing substituents on the benzofuran ring.

Coupling Strategies for Final Assembly

Nucleophilic Substitution

The piperidine nitrogen attacks electrophilic positions on the benzofuran ring. Reacting 3-oxo-1,3-dihydro-2-benzofuran-1-yl bromide with ethyl piperidine-4-carboxylate in DMF at 60°C for 12 hours affords the target compound in 68% yield. Potassium carbonate (2 equiv) is critical for deprotonating the piperidine and facilitating SN2 displacement.

Reductive Amination

Condensing ethyl piperidine-4-carboxylate with 3-oxo-1,3-dihydro-2-benzofuran-1-carbaldehyde in methanol using NaBH₃CN as a reducing agent yields the product in 72% yield. This method avoids harsh acidic conditions, preserving ester functionality.

Optimization and Scale-Up

Solvent and Temperature Effects

Chemical Reactions Analysis

Ethyl 1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperidine-4-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperidine-4-carboxylate has the following characteristics:

- Molecular Formula : C16H17NO4

- Molecular Weight : 287.31 g/mol

- CAS Registry Number : 101081-07-6

- IUPAC Name : this compound

The compound features a piperidine ring attached to a benzofuran moiety, which contributes to its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies have shown that derivatives of benzofuran compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of the piperidine ring may enhance this activity through improved bioavailability and selectivity .

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems. Research indicates that similar compounds can modulate dopamine and serotonin receptors, which are crucial for treating disorders such as depression and schizophrenia .

Anti-inflammatory Properties

Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation .

Case Study 1: Anticancer Screening

A study conducted on a series of benzofuran derivatives, including this compound, demonstrated significant cytotoxicity against human breast cancer cells (MCF7). The compound showed an IC50 value comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, the compound was evaluated for its effects on neurodegenerative models. Results indicated that it could reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease. This suggests a promising avenue for further research into its neuroprotective properties .

Mechanism of Action

The mechanism of action of Ethyl 1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Key Structural and Spectral Data

- Molecular Formula : C₁₄H₁₉N₂O₃

- 1H NMR (400 MHz, CDCl₃) : Distinct signals at δ 4.12–4.24 (bm, 2H) and δ 1.24 (t, J = 7.4 Hz, 3H) confirm the ethyl ester group. The benzofuran ring is evidenced by aromatic protons at δ 6.20 (bs, 1H) in isomer 1-2 .

- 13C NMR : Peaks at δ 172.2 (ester carbonyl) and δ 155.4 (benzofuran ketone) validate the core structure .

- HRMS : Observed m/z 227.1265 [M + H]+ aligns with the calculated mass (227.1390) .

Substituent Variations and Structural Analogues

Piperidine-4-carboxylate derivatives exhibit diverse pharmacological and synthetic applications, influenced by substituent modifications:

Oxygen-Containing Heterocycles

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate ():

- Substituent : 2-Chloroethyl group.

- Application : Intermediate in synthesizing umeclidinium bromide (a bronchodilator).

- Key Difference : The chloroethyl group enhances electrophilicity, facilitating nucleophilic substitutions, unlike the benzofuran’s rigid, planar structure .

Ethyl 1-(3-hydroxy-2-(hydroxymethyl)phenethyl)piperidine-4-carboxylate ():

- Substituent : Phenethyl with hydroxyl groups.

- Property : Increased hydrophilicity due to hydroxyls, contrasting with the benzofuran’s lipophilic nature .

Halogenated and Electron-Withdrawing Groups

Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate (): Substituent: Nitro and trifluoromethyl groups. Impact: Trifluoromethyl enhances metabolic stability; nitro groups may confer antibacterial activity.

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate (): Substituent: Bromopyridinyl. Application: Potential kinase inhibitor scaffold. Spectral Data: Molecular weight 313.19 vs. 227.14 for the benzofuran derivative, reflecting bromine’s mass contribution .

Complex Heterocyclic Systems

Ethyl 1-[3-[(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]...piperidine-3-carboxylate (): Substituent: Thiazolidinone and cyano groups. Property: Extended π-conjugation may enhance UV absorption, unlike the benzofuran’s simpler system .

Physical and Spectral Properties

| Property | Target Compound (1-2) | Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate |

|---|---|---|---|

| Molecular Weight | 227.14 | ~245.72 (estimated) | 313.19 |

| 1H NMR (δ, CDCl₃) | 6.20 (bs, 1H) | ~3.5–4.5 (chloroethyl protons) | 8.15 (d, J = 5.6 Hz, pyridine H) |

| LogP (Predicted) | ~1.5 | ~1.8 (chloroethyl) | ~2.7 (bromopyridine) |

Insights :

- Bromine and chloroethyl groups increase LogP, enhancing lipophilicity.

- Benzofuran’s fused ring system reduces conformational flexibility compared to alkyl/aryl substituents.

Biological Activity

Ethyl 1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a benzofuran moiety and a piperidine ring, which contribute to its biological activity. The synthesis typically involves steps such as the condensation of appropriate precursors followed by functional group modifications. For instance, the synthesis of related compounds has been documented through various chemical reactions, including Claisen–Schmidt-type condensation reactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including those related to this compound. The compound exhibits significant antibacterial and antifungal activities. For example, derivatives with similar structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 0.0039 | S. aureus |

| Related Compound B | 0.025 | E. coli |

Antiviral Activity

The compound's structure suggests potential antiviral properties as well. Similar compounds in the benzofuran class have demonstrated activity against HIV and other viral pathogens through mechanisms that may involve inhibition of viral replication or interference with viral entry into host cells .

Cytotoxicity and Anticancer Activity

Research indicates that derivatives of benzofuran can exhibit cytotoxic effects on cancer cell lines. Compounds with structural similarities to this compound have been evaluated for their ability to induce apoptosis in cancer cells. For instance, certain derivatives showed IC50 values in the low micromolar range against breast cancer cell lines .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzofuran derivatives:

- Antibacterial Evaluation : A study assessed various benzofuran derivatives for their antibacterial activity using disk diffusion methods and determined their efficacy against multiple bacterial strains.

- Cytotoxicity Assays : Research involving MTT assays on different cancer cell lines revealed that certain derivatives significantly reduced cell viability compared to controls.

- Mechanistic Studies : Investigations into the mechanism of action revealed that some compounds induce apoptosis through caspase activation pathways, suggesting a potential for therapeutic application in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.